

Assessing the Therapeutic Window of Pbrm1-BD2-IN-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic window of the novel PBRM1 inhibitor, **Pbrm1-BD2-IN-1**. Due to the limited availability of public in vivo data for **Pbrm1-BD2-IN-1**, this comparison leverages preclinical data from functionally related compounds, primarily degraders of PBRM1 and inhibitors of the closely related SMARCA2/4 ATPases. This approach offers a valuable framework for understanding the potential therapeutic index of direct PBRM1 inhibitors.

Executive Summary

Pbrm1-BD2-IN-1 is a selective, cell-active inhibitor of the second bromodomain (BD2) of Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex. While in vitro studies demonstrate its potency and selectivity, in vivo data on its therapeutic window—the dose range between efficacy and toxicity—is not yet publicly available. This guide bridges this gap by presenting in vivo efficacy and tolerability data from preclinical studies of a PBRM1 degrader and several SMARCA2/4 inhibitors/degraders. These related compounds provide the closest available benchmarks for anticipating the therapeutic potential of Pbrm1-BD2-IN-1. The data suggests that targeting components of the SWI/SNF complex can achieve significant antitumor activity in vivo at well-tolerated doses, indicating a potentially favorable therapeutic window for selective PBRM1 inhibitors.



Data Presentation: Comparative In Vitro and In Vivo Data

The following tables summarize the available quantitative data for **Pbrm1-BD2-IN-1** and its analogs, alongside in vivo data for a PBRM1 degrader and selected SMARCA2/4 inhibitors/degraders.

Table 1: In Vitro Potency and Selectivity of Pbrm1-BD2-IN-1 and Analogs

Compound	Target	Binding Affinity (Kd)	Inhibitory Concentration (IC50)	Cell-Based Activity
Pbrm1-BD2-IN-1	PBRM1-BD2	0.7 μΜ	0.2 μΜ	Selectively inhibits growth of a PBRM1- dependent prostate cancer cell line.
Pbrm1-BD2-IN-2	PBRM1-BD2	9.3 μΜ	1.0 μΜ	Inhibits growth of a PBRM1-dependent prostate cancer cell line at higher concentrations.
Pbrm1-BD2-IN-3	PBRM1-BD2	Not Reported	1.1 μΜ	Anticancer research application.
Pbrm1-BD2-IN-8	PBRM1-BD2	4.4 μΜ	0.16 μΜ	Inhibits the growth of PBRM1-dependent prostate cancer cells.



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Table 2: Preclinical In Vivo Assessment of PBRM1 and SMARCA2/4 Targeting Compounds

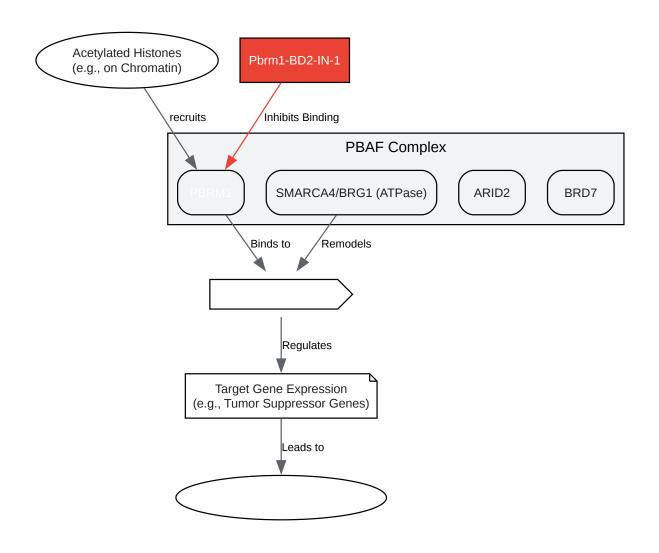


Compound	Target	Model	Efficacious Dose	Toxicity/Tolera bility
AU-24118	PBRM1/SMARC A2/4 Degrader	Castration- Resistant Prostate Cancer Xenograft	Induces tumor regression	Maximum Tolerated Dose (MTD) of 15 mg/kg; No discernible toxicity in normal tissues at MTD. [1]
Talazoparib	PARP (in PBRM1-deficient setting)	ccRCC Xenograft (PBRM1-KO)	0.2 mg/kg daily (oral)	No effect on PBRM1-WT xenografts, suggesting tumor-specific activity.[2]
PRT1419	MCL1 (in PBRM1-mutant setting)	ccRCC Xenograft (PBRM1-mutant)	20 mg/kg weekly (IV)	Well-tolerated.[3]
GLR-203101	SMARCA2 Degrader	SMARCA4- deficient Xenograft	25 mg/kg (oral)	Robust, dose- dependent antitumor activity.
YDR1	SMARCA2 Degrader	Mouse models	Up to 80 mg/kg (oral)	Well-tolerated with minimal body weight loss and no obvious signs of toxicity. [5]
SMD-3236	SMARCA2 Degrader	SMARCA4- deficient NSCLC Xenograft	Weekly administration	Well-tolerated with no more than 5% body weight loss or other signs of toxicity.[6][7]



Signaling Pathway and Experimental Workflow Visualization

PBRM1 Signaling Pathway

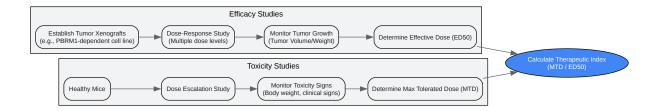


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Caption: PBRM1's role in the PBAF complex and its inhibition by **Pbrm1-BD2-IN-1**.

Experimental Workflow for Therapeutic Window Assessment





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- To cite this document: BenchChem. [Assessing the Therapeutic Window of Pbrm1-BD2-IN-1: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:



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